6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
4-methyl-2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6(2)9-4-7(3)8(5-11)10(13)12-9/h4,6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMBLZDBCNWGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 1-s-cis-6aa can yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine derivatives exhibit antimicrobial properties. A study demonstrated that these derivatives could inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents in pharmaceuticals .
Antioxidant Properties
The compound has been investigated for its antioxidant activities, which are crucial for preventing oxidative stress-related diseases. In vitro studies have shown that it can scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative damage in cells .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyridine derivatives. Preliminary studies suggest that 6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine may protect neuronal cells from apoptosis, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's .
Herbicide Development
The structure of 6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine has been explored for developing new herbicides. Its ability to inhibit specific enzymes involved in plant growth pathways can be harnessed to create effective herbicides that target unwanted vegetation while minimizing harm to crops .
Insecticidal Properties
Studies have shown that this compound exhibits insecticidal activity against common agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to potential applications in sustainable agriculture as a natural insecticide .
Case Studies and Research Findings
Mechanism of Action
The exact mechanism by which 6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors. The presence of the nitrile group suggests potential interactions with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the isopropyl group.
4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the isopropyl group.
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the methyl group at the 4th position.
Uniqueness: The presence of both the isopropyl and methyl groups in 6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile gives it unique chemical and physical properties compared to its analogs. These structural differences can lead to variations in reactivity and biological activity.
Biological Activity
6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known by its CAS number 113123-41-4, is a compound belonging to the class of dihydropyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of cytotoxicity and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
The molecular formula of 6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is with a molecular weight of approximately 176.22 g/mol. The compound features a pyridine ring substituted with isopropyl and methyl groups, along with a carbonitrile functional group that may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 113123-41-4 |
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.22 g/mol |
Cytotoxicity
Research indicates that derivatives of dihydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. A study synthesized a series of trisubstituted dihydropyridine derivatives and evaluated their cytotoxicity against human tumor cell lines. Among these, compounds analogous to 6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile demonstrated promising activity:
- Compound 24 was noted to be 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line.
- Other analogs also showed significant cytotoxic potential across different tumor cell lines, indicating a broad spectrum of action against cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. In a comparative study of various dihydropyridine derivatives, several compounds exhibited notable antimicrobial activity:
- Compound 24 displayed potency comparable to ampicillin against Staphylococcus aureus and Escherichia coli , suggesting its potential as an effective antimicrobial agent.
- Additionally, it showed considerable antifungal activity akin to clotrimazole .
The mechanisms by which 6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : The structural characteristics of dihydropyridines allow them to interact with key cellular pathways involved in proliferation and apoptosis.
- Antimicrobial Action : The presence of the carbonitrile group may facilitate interactions with microbial enzymes or structural components, disrupting their function.
Case Studies
Several studies have documented the synthesis and evaluation of dihydropyridine derivatives similar to 6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:
- Anticancer Evaluation : A series of compounds were tested for their ability to inhibit the growth of cancer cells in vitro. Analogous compounds demonstrated IC50 values significantly lower than standard chemotherapeutics.
- Antimicrobial Studies : A comprehensive evaluation included minimum inhibitory concentration (MIC) assays against a panel of bacterial strains, confirming the superior activity of certain derivatives compared to traditional antibiotics .
Q & A
What are the key synthetic strategies for preparing 6-isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-component reactions involving ketones, aldehydes, cyanoacetamide, and ammonium acetate. A representative procedure involves refluxing a mixture of isopropyl ketone, aldehyde derivatives, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours. Yield optimization requires careful control of temperature, solvent polarity, and stoichiometric ratios. For example, ethanol as a solvent promotes cyclization, while excess ammonium acetate acts as both a catalyst and a proton donor . Post-synthesis purification via recrystallization (e.g., DMF/ethanol mixtures) ensures high purity.
How can spectroscopic techniques (IR, NMR, MS) be systematically applied to confirm the structure of this compound?
- IR Spectroscopy : Detect characteristic absorption bands for the carbonyl group (C=O) at ~1640–1650 cm⁻¹ and the nitrile (C≡N) stretch at ~2220–2230 cm⁻¹.
- ¹H NMR : Identify the dihydropyridine ring protons (δ 6.5–7.8 ppm), methyl/isopropyl groups (δ 1.0–1.5 ppm), and the oxo proton (δ ~10–12 ppm, broad).
- Mass Spectrometry (MS) : Confirm the molecular ion peak (M⁺) and fragmentation patterns. For example, loss of the isopropyl group may produce a fragment at m/z = [M⁺ – 42] .
What experimental approaches are recommended to resolve contradictions in biological activity data across derivatives of this compound?
Contradictory bioactivity data often arise from substituent effects on the dihydropyridine core. To address this:
- Perform QSAR (Quantitative Structure-Activity Relationship) modeling to correlate substituent electronic/hydrophobic properties with activity.
- Validate results using dose-response assays in cell lines (e.g., IC₅₀ values for anticancer activity) and compare with control derivatives .
- Use crystallographic data (if available) to analyze steric hindrance or hydrogen-bonding interactions affecting binding affinity .
How can researchers optimize the regioselectivity of nucleophilic substitution reactions at the nitrile group?
Regioselectivity is influenced by the electronic environment of the nitrile group. Strategies include:
- Lewis Acid Catalysis : Use ZnCl₂ or AlCl₃ to activate the nitrile for nucleophilic attack.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Substituent Tuning : Electron-withdrawing groups (e.g., oxo) enhance electrophilicity at the nitrile carbon .
What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Avoid skin contact due to potential irritancy.
- Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, and segregate nitrile-containing waste .
How can computational methods aid in predicting the metabolic stability of this compound?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for sites prone to oxidative metabolism (e.g., C-H bonds adjacent to the oxo group).
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots.
- ADMET Prediction Tools : Use software like SwissADME to estimate solubility, permeability, and hepatic clearance .
What strategies are effective for resolving low crystallinity during X-ray diffraction analysis?
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize crystal packing.
- Temperature Gradients : Perform slow cooling from saturated solutions to promote ordered lattice formation.
- Crystal Engineering : Modify substituents (e.g., isopropyl → tert-butyl) to enhance van der Waals interactions .
How do steric and electronic effects of the isopropyl group influence the compound’s reactivity in cycloaddition reactions?
- Steric Effects : The bulky isopropyl group at C6 hinders axial attack in Diels-Alder reactions, favoring endo selectivity.
- Electronic Effects : Electron-donating isopropyl groups increase electron density on the dihydropyridine ring, accelerating electrophilic substitution at C3 and C5 .
What methodologies are recommended for analyzing degradation products under accelerated stability conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- HPLC-MS/MS : Monitor degradation pathways (e.g., hydrolysis of the nitrile to amide or oxidation of the dihydropyridine ring) .
How can researchers design analogs to improve solubility without compromising bioactivity?
- Prodrug Strategies : Introduce ionizable groups (e.g., phosphate esters) at the hydroxyl or methyl positions.
- PEGylation : Attach polyethylene glycol (PEG) chains to the isopropyl group to enhance aqueous solubility.
- Co-solvent Systems : Use DMSO-water mixtures for in vitro assays to maintain solubility during testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
